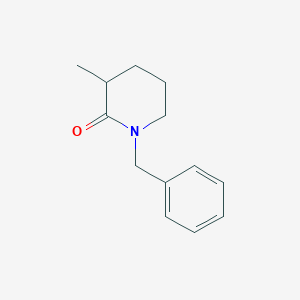

2-Piperidinone, 3-methyl-1-(phenylmethyl)-

Description

Note: The provided evidence primarily refers to 4-Piperidinone, 3-methyl-1-(phenylmethyl)- (CAS: 34737-89-8) as a distinct compound. No direct data exists for the 2-piperidinone positional isomer with the same substituents. However, based on structural analogs and general piperidinone chemistry, the compound likely features a six-membered piperidinone ring with a ketone group at position 2, a methyl group at position 3, and a benzyl (phenylmethyl) group at position 1. Its molecular formula is inferred as C₁₃H₁₇NO, with a molecular weight of 203.28 g/mol (similar to its 4-piperidinone analog) .

Properties

IUPAC Name |

1-benzyl-3-methylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11-6-5-9-14(13(11)15)10-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCQKVGNUJGIDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455405 | |

| Record name | 2-Piperidinone, 3-methyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37672-46-1 | |

| Record name | 2-Piperidinone, 3-methyl-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Quaternary Ammonium Salt Synthesis

Reaction of 3-substituted pyridine-4-alcohol (I) with phenethyl-2-halides (II) in acetonitrile or dichloromethane at 90°C yields N-phenethylpyridinium salts (III). For example, 3-picoline-4-alcohol (10.9 g, 0.1 mol) reacts with 2-bromoethylbenzene (27.8 g, 0.15 mol) in acetonitrile (180 mL) under nitrogen, achieving 90% conversion after 12 hours. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile | Maximizes salt solubility |

| Molar Ratio (I:II) | 1:1.5 | Prevents di-alkylation |

| Temperature | 85–90°C | Balances reaction rate and decomposition |

Sodium Borohydride Reduction

The quaternary salt (III) undergoes regioselective reduction with NaBH₄ in anhydrous methanol at 0–20°C. Controlled addition of NaBH₄ (1–5 equivalents) minimizes side reactions, with yields reaching 78.9% after recrystallization. Mechanistically, borohydride attacks the C4 carbonyl, forming allyl alcohol intermediates that isomerize to the piperidinone core.

Representative Procedure :

| Factor | Borohydride Method | Hydrogenation Method |

|---|---|---|

| Yield | 62.1–78.9% | 66.2% |

| Reaction Time | 5–8 hours | 12–24 hours |

| Catalyst Recycling | Not applicable | Possible (85% recovery) |

Purification and Isolation Techniques

Acid-Base Recrystallization

Crude products are treated with 2,4,6-trinitrophenol or L-tartaric acid to form crystalline salts. Ethanol recrystallization achieves >99% purity, as demonstrated in CN105111136A.

Solvent Extraction

Ethyl acetate/water partitioning removes unreacted phenethyl halides, while dichloromethane/NaOH washes eliminate residual borohydride byproducts.

Industrial Scalability and Process Optimization

Cost-Benefit Analysis

| Parameter | Borohydride Route | Hydrogenation Route |

|---|---|---|

| Raw Material Cost | $120/kg (NaBH₄) | $80/kg (Ni catalyst) |

| Energy Consumption | Low (ambient pressure) | Moderate (3–5 atm H₂) |

| Waste Generation | 8 kg/kg product | 5 kg/kg product |

Chemical Reactions Analysis

Types of Reactions

2-Piperidinone, 3-methyl-1-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Piperidinone, 3-methyl-1-(phenylmethyl)- has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, including drugs with potential anticancer and antimicrobial properties . In the industrial sector, it is utilized in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Piperidinone, 3-methyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidinone Derivatives

Key Findings:

Structural Impact on Bioactivity: 2-Piperidinone (unsubstituted) is implicated in cancer prognosis, with elevated plasma levels associated with poor survival . Its antimicrobial activity is reported in Streptomyces and Dietzia species . N-Alkylated derivatives (e.g., N-benzyl or N-bromobutyl) exhibit diverse roles. For example, N-benzyl-3-methyl-4-piperidinone is a pharmaceutical intermediate , while N-bromobutyl-2-piperidinone contributes to hypoglycemic effects . Position of the ketone group (C2 vs. For instance, 4-piperidinone derivatives are more commonly used in drug synthesis due to their stability and synthetic accessibility .

Metabolic vs. Synthetic Roles: Natural 2-piperidinones (e.g., from Datura innoxia or Streptomyces) are associated with antimicrobial or neurological effects . Synthetic analogs like 4-Piperidinone, 3-methyl-1-(phenylmethyl)- are tailored for drug development, such as spirocyclic intermediates in kinase inhibitors .

Comparative Pharmacological Potential: 2-Pyrrolidinone (five-membered analog) shares antimicrobial properties with 2-piperidinone but lacks the six-membered ring’s conformational flexibility, which may limit its utility in drug design . N-Acetylpyrrolidone (a pyrrolidinone derivative) is used in bio-oil refinement but lacks the bioactive diversity seen in piperidinones .

Biological Activity

2-Piperidinone, 3-methyl-1-(phenylmethyl)-, also known by its CAS number 37672-46-1, is a heterocyclic organic compound characterized by its distinct molecular structure (C13H17NO). This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, metabolic pathways, and comparisons with similar compounds.

Chemical Structure and Properties

The unique substitution pattern of 2-Piperidinone contributes to its chemical and biological properties. The compound features a piperidine ring with a methyl group and a phenylmethyl substituent, which enhances its reactivity and potential interactions with biological targets.

The biological activity of 2-Piperidinone is primarily mediated through its interaction with specific enzymes and biochemical pathways. Research indicates that it may function as an inhibitor or modulator of certain enzyme activities:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, affecting the synthesis and degradation of various biomolecules.

- Biochemical Modulation : By binding to active sites on target proteins, it can alter their conformation and activity, leading to downstream effects on cellular processes.

Anticancer Properties

Studies have indicated that derivatives of piperidinones exhibit anticancer properties. For instance, compounds structurally related to 2-Piperidinone have been explored for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signal transduction pathways that are crucial for cell survival and proliferation.

Antimicrobial Activity

2-Piperidinone has also been investigated for its antimicrobial properties. Research suggests that it may possess activity against various bacterial strains, potentially serving as a lead compound for developing new antibiotics.

Metabolic Studies

A notable study identified 2-piperidone as a biomarker for CYP2E1 enzyme activity. In vivo studies demonstrated that levels of this compound in urine inversely correlated with CYP2E1 activity in mice models. This finding suggests that monitoring 2-piperidone could provide insights into metabolic responses to chemical exposures and stress-related diseases .

Study on CYP2E1 Activity

In a study published in Nature, researchers utilized mass spectrometry to analyze urine metabolomes from different mouse lines. They found that 2-piperidone levels were significantly higher in CYP2E1-null mice compared to wild-type mice, indicating its potential as a non-invasive biomarker for monitoring enzyme activity .

| Mouse Model | 2-Piperidone Level (ng/mL) | CYP2E1 Activity |

|---|---|---|

| Wild-Type | Low | High |

| CYP2E1-null | High | Absent |

| Humanized Mice | Intermediate | Variable |

Comparative Analysis

When compared to similar compounds such as 4-Piperidinone and N-Benzyl-3-methyl-4-piperidone, 2-Piperidinone exhibits unique reactivity patterns and biological activities due to its specific structure.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-Piperidinone | Anticancer, Antimicrobial | Unique substitution pattern |

| 4-Piperidinone | Limited | Less diverse reactivity |

| N-Benzyl-3-methyl-4-piperidone | Moderate | Different substitution effects |

Q & A

Q. What are the recommended synthetic routes for 3-methyl-1-(phenylmethyl)-2-piperidinone, and how can reaction efficiency be optimized using factorial design principles?

- Methodological Answer : The synthesis typically involves reductive amination or cyclization of benzyl-protected intermediates. To optimize efficiency, employ factorial design to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between variables and determine optimal conditions while minimizing experimental runs . Use regression analysis to model yield responses and validate predictions via confirmatory experiments.

Q. What spectroscopic techniques are critical for characterizing the structural integrity of 3-methyl-1-(phenylmethyl)-2-piperidinone, and how should conflicting NMR/IR data be resolved?

- Methodological Answer : Prioritize ¹H/¹³C NMR for verifying the piperidinone ring and benzyl substitution patterns, complemented by FT-IR to confirm carbonyl (C=O) and C-N stretches. If NMR signals overlap (e.g., due to diastereomers), use 2D NMR (COSY, HSQC) or variable-temperature NMR. For IR ambiguities, cross-reference with computational vibrational spectra (e.g., DFT calculations) .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics integrate with AI to model reaction mechanisms involving 3-methyl-1-(phenylmethyl)-2-piperidinone?

- Methodological Answer : Combine density functional theory (DFT) for mechanistic insights (e.g., transition-state analysis) with AI-driven parameter optimization in COMSOL Multiphysics. Train neural networks on experimental kinetic data to predict rate constants under untested conditions. For example, AI can automate sensitivity analysis in multiscale simulations, reducing computational costs while ensuring accuracy in solvent effects or catalyst performance .

Q. What strategies address low yields in multi-step syntheses of 3-methyl-1-(phenylmethyl)-2-piperidinone derivatives, considering thermodynamic and kinetic factors?

- Methodological Answer : Conduct kinetic profiling (e.g., in situ IR monitoring) to identify rate-limiting steps. Adjust reaction trajectories using Dean-Stark traps for azeotropic removal of water in condensation steps. For thermodynamic bottlenecks (e.g., unfavorable equilibria), employ Le Chatelier’s principle via solvent polarity tuning or additive-driven stabilization of intermediates. Cross-validate with microreactor systems to enhance mass transfer .

Q. How should researchers design orthogonal experiments to optimize solvent systems and catalysts for synthesizing 3-methyl-1-(phenylmethyl)-2-piperidinone?

- Methodological Answer : Use Taguchi orthogonal arrays to decouple solvent polarity, catalyst type, and reaction time. For example, a L9 orthogonal array with three factors at three levels reduces 27 trials to 8. Analyze results via ANOVA to rank factor significance. Validate with response surface methodology (RSM) for non-linear optimization .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile discrepancies between theoretical and experimental yields in the synthesis of 3-methyl-1-(phenylmethyl)-2-piperidinone?

- Methodological Answer : Perform error propagation analysis to quantify uncertainties in measurements (e.g., mass, purity). Cross-check synthetic pathways using isotopic labeling (e.g., ¹⁵N-tracing) to detect unaccounted side reactions. If theoretical DFT-predicted yields exceed experimental results, re-evaluate solvent entropy contributions or catalyst deactivation pathways .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.